molecular formula C17H24N2OS B2535975 (1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1705861-77-3

(1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2535975
CAS No.: 1705861-77-3
M. Wt: 304.45
InChI Key: DCSXKKOAMRALJU-UHFFFAOYSA-N
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Description

(1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide is a chemical research compound designed for investigative applications. This molecule is built around the 8-azabicyclo[3.2.1]octane (tropane) scaffold, a privileged structure in medicinal chemistry known for its significance in central nervous system (CNS) targeting and receptor modulation . The tropane core is functionally integral to a wide range of pharmacologically important alkaloids and their synthetic analogues . The specific molecular architecture of this compound, featuring a phenethylcarboxamide moiety and a methylthio substituent, suggests potential for diverse receptor interaction profiles. Researchers can leverage this high-quality building block in the synthesis and development of novel receptor ligands, particularly in the exploration of neurological targets. It is supplied exclusively for use in non-clinical laboratory research.

Properties

IUPAC Name

3-methylsulfanyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS/c1-21-16-11-14-7-8-15(12-16)19(14)17(20)18-10-9-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSXKKOAMRALJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the methylthio group, and the attachment of the phenethyl and carboxamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Structural Analysis

The compound’s core structure includes:

  • Azabicyclo[3.2.1]octane system : A rigid bicyclic framework with a nitrogen atom at position 3.

  • Carboxamide group : A CONH-phenethyl substituent at position 8.

  • Methylthio group : A CH₃-S group at position 3.

Functional Groups Reactivity Key Interactions
Carboxamide (CONHR)Hydrolysis, alkylation, nucleophilic substitutionSusceptible to acidic/basic hydrolysis, amide bond cleavage
Methylthio (SCH₃)Oxidation, alkylation, nucleophilic attackProne to oxidation to sulfoxide/sulfone; possible S-alkylation
Bicyclic nitrogenAlkylation, acylation, redox reactionsMay act as a base or participate in ring-opening reactions

Amide Bond Reactivity

Amides are typically resistant to hydrolysis but can undergo reactions under strong acidic or basic conditions:

  • Acidic hydrolysis : Conversion to carboxylic acid and phenethylamine under prolonged heating with H₃O⁺.

  • Nucleophilic acylation : Potential for substitution at the amide nitrogen with nucleophiles (e.g., alkoxides).

Methylthio Group Reactivity

The SCH₃ group may participate in:

  • Oxidation : Conversion to sulfoxide (S(O)) or sulfone (S(O)₂) using oxidizing agents like H₂O₂ or mCPBA.

  • Alkylation : Possible S-alkylation via electrophilic substitution (e.g., with alkyl halides).

Bicyclic Nitrogen Reactivity

The nitrogen atom in the azabicyclooctane system may act as a base:

  • Alkylation/Acylation : Quaternization with alkylating agents (e.g., methyl iodide) or acylating agents (e.g., acetyl chloride) .

  • Redox reactions : Potential for oxidation/reduction under specific conditions, though stability of the bicyclic system may limit reactivity .

Stability and Degradation

The compound’s stability would depend on:

  • Amide stability : Resistant to mild acids/bases but susceptible to harsh conditions.

  • Sulfur-containing groups : Prone to oxidation, which could alter pharmacokinetic properties.

Experimental Data Gaps

The provided sources lack direct experimental data on this compound’s reactions. Key gaps include:

  • Kinetic studies : Rates of hydrolysis, oxidation, or alkylation.

  • Reaction conditions : Optimal pH, temperature, or catalysts for specific transformations.

  • Toxicity profile : Effects of degradation products (e.g., phenethylamine, methyl sulfides).

Scientific Research Applications

Research indicates that compounds with similar structures often interact significantly with neurotransmitter systems, potentially affecting mood and cognitive functions. The unique stereochemistry of (1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide allows it to exhibit selective binding to various receptors involved in neuropharmacology.

Potential Therapeutic Applications

  • Neuropharmacology:
    • The compound may modulate neurotransmitter activity, making it a candidate for treating mood disorders and cognitive impairments.
    • Interaction studies have shown potential binding affinities to serotonin and dopamine receptors, which are critical in mood regulation.
  • Pain Management:
    • Preliminary studies suggest analgesic properties, possibly through opioid receptor interactions or modulation of pain pathways in the central nervous system.
  • Anticancer Activity:
    • Similar compounds have demonstrated anticancer effects against various cell lines by inducing apoptosis or inhibiting cell proliferation.

Neuropharmacological Studies

Recent studies utilizing computer-aided drug design have predicted that this compound could interact favorably with various neuropharmacological targets, suggesting its potential as a lead compound for further development in treating neurological disorders.

Cancer Research

In vitro studies have shown that similar compounds exhibit significant growth inhibition against cancer cell lines such as OVCAR-8 and NCI-H460, indicating that This compound may also possess anticancer properties worth exploring in future research.

Mechanism of Action

The mechanism of action of (1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Substituents

The target compound’s closest analogs differ in two key regions:

Position 3 substituent : Methylthio (-SCH₃) vs. sulfonyl (-SO₂-) or other groups.

Carboxamide aryl/alkyl group : Phenethyl vs. substituted phenyl (e.g., trifluoromethyl, methoxy, ethoxy).

Table 1: Comparative Structural and Molecular Features
Compound Name CAS Number Position 3 Substituent Carboxamide Group Molecular Weight (g/mol) Molecular Formula
(1R,5S)-3-(Methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide 1705861-77-3 -SCH₃ Phenethyl 304.5 C₁₇H₂₄N₂OS
(1R,5S)-3-(Phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide 1170321-78-4 -SO₂Ph 4-(Trifluoromethyl)phenyl 439.4 C₂₁H₂₂F₃N₂O₃S
(1R,5S)-N-(3,5-Dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide 1705061-00-2 -SCH₃ 3,5-Dimethoxyphenyl 336.5 C₁₇H₂₄N₂O₃S
(1R,5S)-3-(Methylthio)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide 1704532-63-7 -SCH₃ 4-(Trifluoromethyl)phenyl 344.4 C₁₆H₁₉F₃N₂OS
(1R,5S)-N-(2-Ethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide 1706065-71-5 -SCH₃ 2-Ethoxyphenyl 320.5 C₁₇H₂₄N₂O₂S

Key Comparative Insights

Impact of Position 3 Substituent :

  • The methylthio group (-SCH₃) in the target compound and analogs (–23) enhances lipophilicity compared to sulfonyl-containing derivatives () . Sulfonyl groups increase polarity and may reduce membrane permeability.
  • Methylthio’s electron-donating nature could influence metabolic stability, as sulfur-containing groups are prone to oxidation .

Trifluoromethylphenyl (): Introduces strong electron-withdrawing effects, which may enhance binding affinity to hydrophobic pockets in target proteins . Methoxy/ethoxy groups (): Electron-donating substituents could alter solubility and hydrogen-bonding interactions .

Molecular Weight and Bioavailability :

  • The target compound (304.5 g/mol) falls within the optimal range for oral bioavailability (<500 g/mol), while sulfonyl derivatives (e.g., 439.4 g/mol in ) may face challenges in absorption .

Biological Activity

(1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide is a bicyclic amide compound characterized by a complex structure that includes a bicyclo[3.2.1]octane framework, a methylthio group, and a phenethyl substituent. The compound's stereochemistry is defined by its (1R,5S) configuration, which plays a crucial role in its biological activity.

The molecular formula of this compound is C17H24N2OS, with a molecular weight of 304.45 g/mol. Its structure can be represented as follows:

InChI InChI 1S C17H24N2OS \text{InChI InChI 1S C17H24N2OS }

Biological Activity Overview

Research indicates that compounds with similar structural features often interact significantly with neurotransmitter systems, potentially affecting mood and cognitive functions. The biological activity of this compound has been predicted through computational methods, suggesting its potential pharmacological effects on various biological targets, particularly in neuropharmacology and pain management.

Interaction with Receptors

The compound's interactions with G protein-coupled receptors (GPCRs) are of particular interest. GPCRs are pivotal in mediating various physiological processes and are often targeted in drug development. The following table summarizes some relevant GPCRs and their associated activities:

Receptor TypeFunctionPotential Interaction
Dopamine Receptors Mood regulationPotential modulatory effects
Serotonin Receptors Cognitive functionsAntidepressant-like activity
Opioid Receptors Pain modulationAnalgesic effects

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Neuropharmacological Studies : Compounds structurally similar to this bicyclic amide have shown significant interactions with neurotransmitter systems, influencing mood and cognition. For example, derivatives of phenethylamine have demonstrated neurotransmitter activity that could be extrapolated to predict the effects of this compound.
  • Analgesic Activity : Research into 8-azabicyclo[3.2.1]octane derivatives has indicated potential analgesic properties. Animal models have shown that these compounds can modulate pain pathways effectively.
  • Binding Affinity Studies : In vitro studies have assessed the binding affinity of this compound to various receptors using techniques such as radiolabeled ligand binding assays and functional assays to evaluate downstream signaling pathways.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridinePhenyl ring and ethynyl groupmGluR5 antagonist
8-Azabicyclo[3.2.1]octane derivativesBicyclic structureAnalgesic effects
Phenethylamine derivativesSimilar phenethyl moietyNeurotransmitter activity

This comparison highlights how the specific stereochemistry and functional groups of this compound may confer distinct pharmacological profiles relative to its analogs.

Q & A

Q. What are the common synthetic strategies for constructing the 8-azabicyclo[3.2.1]octane core in this compound?

The 8-azabicyclo[3.2.1]octane scaffold is typically synthesized via radical cyclization or intramolecular coupling reactions. For example, radical cyclization of bromo-azetidinones using n-tributyltin hydride and AIBN yields bicyclic structures with high diastereocontrol (>99%) . Alternative routes involve coupling tropane derivatives with aryl groups, as seen in the synthesis of BIMU analogs, where phenethylamine or benzimidazole moieties are introduced via carboxamide linkages .

Q. How is the stereochemistry of the (1R,5S) configuration validated during synthesis?

Stereochemical validation relies on X-ray crystallography (e.g., resolving fused piperidine-pyrrolidine ring conformations) and chiral HPLC. Nuclear Overhauser Effect (NOE) NMR experiments can also confirm spatial arrangements of substituents, such as the methylthio group at position 3 and phenethyl chain at the carboxamide .

Q. What in vitro assays are used to assess receptor binding affinity and selectivity?

Electrophysiological methods (e.g., slow EPSP measurements in myenteric neurons) and radioligand displacement assays (using 5-HT₄ or σ receptor ligands) are common. For example, BIMU 8, a structural analog, showed partial agonism at 5-HT₄ receptors in guinea pig ileum preparations .

Advanced Research Questions

Q. How do structural modifications at the 3-(methylthio) and N-phenethyl positions influence pharmacological activity?

Substitution at position 3 (e.g., methylthio vs. hydroxyl) modulates lipophilicity and hydrogen bonding, impacting blood-brain barrier permeability. The N-phenethyl group enhances σ receptor affinity, as demonstrated in analogs like WIN35428, where fluorophenyl substitutions increased dopamine transporter binding . Computational docking studies (e.g., with 5-HT₄ homology models) can further rationalize selectivity trends .

Q. What experimental approaches resolve contradictions between receptor binding data and functional activity?

Partial agonism (e.g., BIMU 8) may explain discrepancies between high receptor affinity and low functional efficacy. Functional assays (e.g., cAMP accumulation or calcium flux) should complement binding studies. For example, BIMU 1 showed high 5-HT₄ binding but only partial activation, necessitating pathway-specific profiling .

Q. How is enantiomeric purity ensured during large-scale synthesis?

Chiral auxiliaries (e.g., tert-butyl carbamates) or asymmetric catalysis (e.g., Jacobsen epoxidation) are employed. Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) can achieve >99% enantiomeric excess, as seen in the resolution of 8-azabicyclo[3.2.1]octane intermediates .

Q. What pre-formulation studies are critical for stabilizing this compound in drug delivery systems?

Compatibility testing with excipients (e.g., lactose, PVP) under accelerated stability conditions (40°C/75% RH) identifies degradation pathways. For analogs like 4-amino-5-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide, excipient-induced hydrolysis was mitigated using desiccants .

Methodological Considerations

Q. Which analytical techniques are prioritized for characterizing degradation products?

LC-MS/MS with high-resolution mass spectrometry (HRMS) identifies oxidative or hydrolytic byproducts. For example, N-dealkylation of the phenethyl chain or sulfoxide formation at the methylthio group are common degradation pathways .

Q. How are in vitro-in vivo correlations (IVIVC) established for pharmacokinetic profiling?

Microsomal stability assays (human/rat liver microsomes) and PAMPA permeability models predict bioavailability. Metabolite identification (e.g., CYP3A4-mediated oxidation) guides dose adjustments, as seen in tropane-derived analogs .

Q. What strategies optimize receptor subtype selectivity in derivative design?

Pharmacophore modeling and molecular dynamics simulations (e.g., using Schrödinger Suite) refine substituent placement. For instance, replacing methylthio with bulkier groups (e.g., benzyl) reduced off-target σ₁ receptor binding in preclinical models .

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